

N-Nitrosodibutylamine-d18: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of **N-Nitrosodibutylamine-d18** (NDBA-d18). This deuterated analog of the known carcinogen N-Nitrosodibutylamine (NDBA) serves as a critical internal standard for the accurate quantification of nitrosamine impurities in various matrices, including pharmaceuticals and environmental samples.

Core Chemical Properties and Structure

N-Nitrosodibutylamine-d18 is a stable isotope-labeled compound where 18 hydrogen atoms in the N-Nitrosodibutylamine molecule have been replaced with deuterium. This isotopic substitution results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

The fundamental chemical and physical properties of **N-Nitrosodibutylamine-d18** are summarized in the table below.



Property	Value
Chemical Name	N-Nitroso-di-n-butylamine-d18
Synonyms	NDBA-d18, Dibutylnitrosamine-d18, N-Butyl-N-nitroso-1-butanamine-d18[1][2][3][4]
CAS Number	1219798-82-9[1][5]
Unlabeled CAS Number	924-16-3[3][5]
Molecular Formula	C ₈ D ₁₈ N ₂ O[2][6]
Molecular Weight	176.35 g/mol [1][4][5][6][7]
Appearance	Colorless to light yellow oily liquid[3][7][8]
Purity	>95% (GC)[5], 98% atom D[3]
Solubility	Soluble in Chloroform, Methanol[3]
Storage Temperature	-20°C[3][7]

Chemical Structure:

The structure of **N-Nitrosodibutylamine-d18** consists of a nitroso group (-N=O) attached to a dibutylamine backbone, where all hydrogen atoms have been substituted with deuterium.

Structural Representations:

- SMILES: [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(N=O)C([2H])
 ([2H])C([2H])([2H])C([2H])([2H])([2H])[2H][1][7]
- InChl: InChl=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2[1]
- InChi Key: YGJHZCLPZAZIHH-VAZJTQEUSA-N[1][3]

Metabolic Activation and Carcinogenic Pathway

N-Nitrosamines like NDBA are not directly genotoxic but require metabolic activation to exert their carcinogenic effects.[7] The primary pathway for this activation is through enzymatic



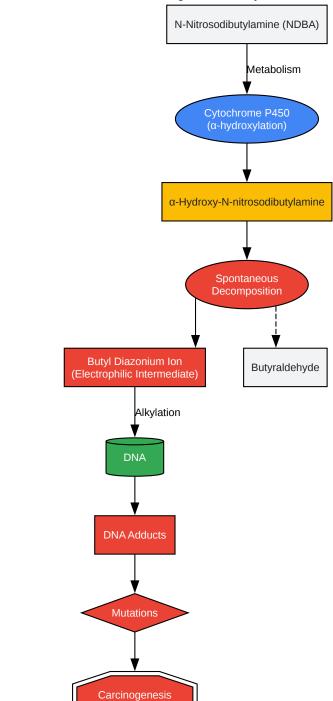




oxidation by cytochrome P450 (CYP450) enzymes, predominantly in the liver.[2][7]

The metabolic activation of N-Nitrosodibutylamine involves the hydroxylation of the α -carbon atom of the butyl groups.[2][7] This initial step is critical for its transformation into a reactive electrophilic intermediate that can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[2] Other metabolic pathways, including β , γ , and δ -hydroxylation of the butyl group, also occur.[2]





Metabolic Activation and Carcinogenic Pathway of N-Nitrosodibutylamine

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Metabolic activation of N-Nitrosodibutylamine.

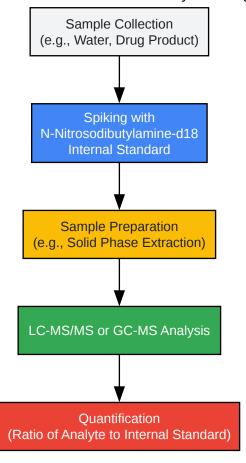


Experimental Protocols: Use as an Internal Standard

N-Nitrosodibutylamine-d18 is extensively used as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of nitrosamines. This technique provides high accuracy and precision by correcting for sample matrix effects and variations during sample preparation and analysis.[8]

General Workflow for Nitrosamine Analysis using NDBAd18

General Workflow for Nitrosamine Analysis using NDBA-d18



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Analytical workflow using NDBA-d18.



Detailed Methodologies

1. Sample Preparation (General Procedure for Water Samples):

This protocol is a generalized representation based on common practices for nitrosamine analysis in water.[1][8]

- Internal Standard Spiking: To a 500 mL water sample, add a known concentration of **N-Nitrosodibutylamine-d18** solution (e.g., to achieve a final concentration of 1 μ g/mL).
- Solid Phase Extraction (SPE):
 - Condition an SPE cartridge (e.g., coconut charcoal-based) with dichloromethane followed by methanol and then reagent water.
 - Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate.
 - Wash the cartridge with reagent water to remove interferences.
 - Elute the nitrosamines (including NDBA-d18) from the cartridge using an appropriate solvent such as dichloromethane.
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- Reconstitution: The residue can be reconstituted in a suitable solvent for injection into the analytical instrument.
- 2. LC-MS/MS Analysis (Illustrative Conditions):

The following are typical, not exhaustive, parameters for LC-MS/MS analysis of nitrosamines.



Parameter	Example Value
LC Column	C18 or Phenyl column
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Methanol or Acetonitrile with 0.1% Formic Acid
Gradient	A suitable gradient to separate the target nitrosamines
Flow Rate	0.2 - 0.5 mL/min
Injection Volume	5 - 20 μL
Ionization Source	Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
MS/MS Transitions	Monitor specific precursor-to-product ion transitions for both the native nitrosamine and NDBA-d18

Conclusion

N-Nitrosodibutylamine-d18 is an indispensable tool for the accurate and reliable quantification of nitrosamine impurities. Its well-defined chemical properties and structural integrity make it an ideal internal standard for robust analytical methodologies. Understanding its metabolic activation pathway is crucial for toxicological risk assessment and for guiding the development of strategies to mitigate human exposure to carcinogenic nitrosamines. The experimental protocols outlined in this guide provide a foundation for researchers to develop and validate sensitive analytical methods for the monitoring of these critical contaminants.

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